molecular formula C16H20N2O3 B11838116 Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate

Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate

Cat. No.: B11838116
M. Wt: 288.34 g/mol
InChI Key: PLTJWAPYHAXYHX-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate is a quinoline derivative characterized by a 6-ethyl substituent on the quinoline core and a 4-position modification comprising a 2-hydroxyethylamino group.

  • Molecular formula: Likely C₁₆H₁₉N₂O₃ (inferred from analogs like C₁₅H₁₈N₂O₃ in ).
  • Functional groups: Ethyl ester at position 3, hydroxyethylamino group at position 4, and ethyl substituent at position 6.
  • Potential applications: Quinoline derivatives are often explored for biological activity, including kinase inhibition () and phosphodiesterase targeting ().

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 6-ethyl-4-(2-hydroxyethylamino)quinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-3-11-5-6-14-12(9-11)15(17-7-8-19)13(10-18-14)16(20)21-4-2/h5-6,9-10,19H,3-4,7-8H2,1-2H3,(H,17,18)

InChI Key

PLTJWAPYHAXYHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl and hydroxyethyl groups. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Key considerations include the selection of suitable raw materials, optimization of reaction conditions, and implementation of purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and various substituted quinoline analogs.

Scientific Research Applications

Anticancer Properties

Research indicates that ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. It was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Table 1: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Research Findings and Case Studies

Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy and reduce toxicity. Modifications to the methoxy and carbamoyl groups have been explored to improve selectivity for cancer cells while minimizing effects on normal cells.

Case Study Example

In a study published in December 2023, researchers synthesized a series of N-substituted quinolinone derivatives based on this compound and evaluated their anticancer activity against PI3Kα inhibitors, demonstrating significant potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Variations at Position 6

Quinoline derivatives exhibit diverse biological activities depending on substituents at position 6. Key analogs include:

Compound Name Substituent at C6 Molecular Formula Key Properties/Applications Reference ID
Ethyl 6-methyl-4-((3-sulphamoylphenyl)amino)quinoline-3-carboxylate Methyl C₁₈H₁₈N₃O₄S Carbonic anhydrase inhibition
Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate Methoxy C₂₀H₂₁N₂O₄ Structural data available (PubChem)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Bromo + hydroxy C₁₂H₁₀BrNO₃ Marketed for industrial applications
Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate Fluoro + methyl C₁₄H₁₆FN₂O₂ Pharmaceutical intermediate (Parchem)

Key Insight: The 6-ethyl group in the target compound may enhance lipophilicity (higher LogP vs.

Modifications at Position 4

The 4-position hydroxyethylamino group distinguishes the target compound from analogs with alternative amino or aryl substituents:

Compound Name Substituent at C4 Biological Activity Reference ID
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyanoquinoline-3-carboxylate Chloro-methoxybenzylamino + cyano PDE5 inhibition (IC₅₀ = 12 nM)
Ethyl 4-[(3-acetylphenyl)amino]-quinoline-3,6-dicarboxylate Acetylphenylamino + dual ester Synthetic intermediate
Ethyl 4-(pyridin-3-ylmethylamino)-6-phenoxyquinoline-3-carboxylate Pyridinylmethylamino + phenoxy Kinase inhibition (Pim-1/2)

Key Insight: The hydroxyethylamino group improves water solubility compared to hydrophobic aryl substituents (e.g., 3-sulphamoylphenyl in ), which may enhance bioavailability .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters:

Property Target Compound (Inferred) Ethyl 6-methyl analog () Ethyl 6-methoxy analog ()
Molecular Weight ~290 g/mol 274.31 g/mol 290.31 g/mol
LogP (XLogP3) ~3.0 2.6 3.24
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 7 6 7
Solubility Moderate in polar solvents Low (lipophilic) Moderate (methoxy enhances polarity)

Biological Activity

Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from quinoline derivatives. The general synthetic pathway includes:

  • Formation of Quinoline Skeleton : Starting from 2-aminoaryl compounds, quinoline structures are formed through cyclization reactions.
  • Carboxylation : Introduction of the carboxylate group via acylation techniques.
  • Alkylation : The ethyl group is introduced through alkylation reactions using suitable alkyl halides.
  • Amine Modification : The hydroxyethyl amino group is added through nucleophilic substitution.

Antioxidant Activity

Research indicates that compounds with a quinoline structure exhibit significant antioxidant properties. This compound has shown promising results in various assays measuring its ability to scavenge free radicals.

Assay Type IC50 Value (μM) Reference
DPPH Radical Scavenging27.5
ABTS Radical Scavenging52

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in inflammatory processes:

Enzyme Inhibition (%) IC50 Value (μM) Reference
Lipoxygenase (LOX)67.710
MyeloperoxidaseNot specifiedNot specified

Study on Quinoline Derivatives

A study published in MDPI explored the biological activities of various quinoline derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of lipid peroxidation and free radical scavenging capabilities, making it a candidate for further development as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Another research article focused on the structure-activity relationship of quinoline derivatives, revealing that modifications to the amino group significantly affected biological activity. The introduction of the hydroxyethyl moiety was found to enhance solubility and bioavailability, which are critical factors for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing quinoline-3-carboxylate derivatives, and how can they be optimized for Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate?

  • Methodology : Quinoline-3-carboxylates are typically synthesized via cyclocondensation reactions. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is synthesized by heating a substituted aniline derivative with diethyl malonate and a catalytic base (e.g., piperidine) at 453 K, followed by purification via silica-gel column chromatography and recrystallization . Optimization involves adjusting stoichiometry, reaction time, and temperature. For derivatives with amino or hydroxyethyl substituents, post-synthetic modifications like N-propargylation or click chemistry (e.g., Sharpless conditions with azides) can introduce functional groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing quinoline-3-carboxylate derivatives?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing ethyl vs. hydroxyethyl groups in the 4-position).
  • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns (e.g., loss of ethyl or hydroxyethyl groups).
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase chromatography) .

Q. How is X-ray crystallography applied to confirm the structure of quinoline derivatives?

  • Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions. For example, Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate was refined using SHELXL, with hydrogen atoms placed via difference Fourier maps and riding models . Software like SHELX suite (SHELXD, SHELXE) is standard for structure solution and refinement, particularly for high-resolution data .

Advanced Research Questions

Q. What mechanistic insights govern the regioselectivity of substituents in quinoline-3-carboxylate synthesis?

  • Methodology : Friedlaender annulation and cyclocondensation reactions are influenced by electronic and steric effects. For instance, amino or hydroxyethyl groups in the 4-position arise from nucleophilic attack at the electrophilic quinoline C4 position. Computational studies (DFT) can model transition states, while kinetic experiments (e.g., varying substituents in diethyl malonate) validate regioselectivity .

Q. How do ring-puckering dynamics and crystallographic packing affect the bioactivity of quinoline derivatives?

  • Methodology : Puckering coordinates (amplitude, phase angles) quantify nonplanar ring conformations using Cremer-Pople parameters . For this compound, intermolecular hydrogen bonds (e.g., N-H···O=C) stabilize crystal packing, which can be correlated with solubility and bioavailability via Hirshfeld surface analysis .

Q. What strategies resolve contradictions in antibacterial activity data for fluoroquinolone analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., ethyl vs. hydroxyethyl at C4) and in vitro MIC assays against Gram-negative/-positive bacteria .
  • Resistance Studies : Compare binding affinity to DNA gyrase via molecular docking (e.g., AutoDock Vina) .
  • Data Normalization : Control for variables like bacterial strain variability and assay conditions (e.g., pH, temperature) .

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